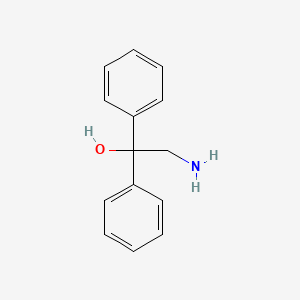

2-Amino-1,1-diphenylethanol

説明

Significance of Chiral Amino Alcohols in Contemporary Synthesis and Catalysis

Chiral amino alcohols are a critically important class of organic compounds that feature both an amino group and a hydroxyl group attached to a chiral framework. Their significance in modern organic synthesis and catalysis is multifaceted and profound. These compounds are extensively used as:

Chiral Auxiliaries: They can be temporarily incorporated into a substrate molecule to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be cleaved and recovered.

Chiral Ligands: Chiral amino alcohols are precursors to a wide array of chiral ligands that can be coordinated to metal centers. scirp.org These metal-ligand complexes are powerful catalysts for a vast range of asymmetric reactions, including reductions, oxidations, and carbon-carbon bond-forming reactions. chemicalbook.comsigmaaldrich.comhsppharma.com The formation of a chelate with a metal, such as zinc, is a key feature in many catalytic applications. scirp.org

Chiral Catalysts: In some instances, the amino alcohols themselves can act as organocatalysts, promoting reactions with high enantioselectivity.

Building Blocks for Pharmaceuticals: The chiral amino alcohol motif is a common structural feature in many biologically active molecules and pharmaceuticals. nih.govacs.org It is estimated that up to 50% of all pharmaceuticals contain a chiral amine. nih.gov Their synthesis is a key step in the production of drugs where a specific stereoisomer is required for therapeutic efficacy. chemimpex.com

The utility of chiral amino alcohols stems from their bifunctional nature, allowing for precise control over the three-dimensional arrangement of atoms during a chemical reaction. This control is paramount in the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical, agrochemical, and fine chemical industries. chemimpex.com The development of efficient methods for preparing chiral amino alcohols, such as the reduction of α-amino acids, is an area of active research. jocpr.com

Stereochemical Aspects of 2-Amino-1,1-diphenylethanol: Enantiomeric and Diastereomeric Forms

2-Amino-1,2-diphenylethanol (B1215729) possesses two stereocenters, giving rise to four possible stereoisomers: (1R,2S), (1S,2R), (1S,2S), and (1R,2R). These stereoisomers can be classified into two pairs of enantiomers and two pairs of diastereomers. The relative arrangement of the amino and hydroxyl groups defines the diastereomeric relationship (erythro and threo), while the absolute configuration at each stereocenter defines the specific enantiomer.

(1R,2S)-2-Amino-1,2-diphenylethanol, often referred to as (-)-ADPE, is a prominent chiral amino alcohol used extensively in asymmetric synthesis. xdbiochems.com It serves as a valuable chiral building block for the synthesis of pharmaceuticals where specific stereochemistry is essential for biological activity. chemimpex.com

In the realm of catalysis, this compound is employed as a ligand in asymmetric reactions to produce enantiomerically pure products. chemimpex.com It has been utilized in Pd(II)-assisted chiral tandem alkylation and carbonylative coupling reactions. chemicalbook.com Furthermore, it is a known hydroxylated 1,2-diphenethylamine derivative that exhibits affinity for the NMDA receptor. chemicalbook.com

A significant application of (1R,2S)-2-amino-1,2-diphenylethanol is its use as a chiral resolving agent. epa.govnii.ac.jp It has been successfully used in the optical resolution of various racemic acids, such as tropic acid and mandelic acid, through the formation of diastereomeric salts. epa.govacs.org The efficiency and even the stereochemical outcome of these resolutions can be influenced by the choice of solvent, a phenomenon known as solvent-induced chirality switching. epa.govacs.org

| Property | Value | Reference |

| CAS Number | 23190-16-1 | chemicalbook.combiosynth.com |

| Molecular Formula | C₁₄H₁₅NO | biosynth.com |

| Molecular Weight | 213.28 g/mol | biosynth.com |

| Melting Point | 142-144 °C (lit.) | chemicalbook.com |

The enantiomer, (1S,2R)-2-amino-1,2-diphenylethanol, also known as (+)-ADPE, shares similar physical properties with its (1R,2S) counterpart but exhibits opposite optical rotation. It is equally important in asymmetric synthesis and catalysis.

Key applications include:

Preparation of vanadium(V) Schiff base complexes, which act as catalysts for the oxidation of sulfides and olefins. chemicalbook.comsigmaaldrich.comhsppharma.com

Synthesis of chiral selectors for high-performance liquid chromatography (HPLC), where they are immobilized on silica (B1680970) gel to create chiral stationary phases. chemicalbook.comsigmaaldrich.comhsppharma.com

Immobilization onto α-zirconium phosphate (B84403) layers to create heterogeneous catalysts for reactions like the addition of diethylzinc (B1219324) to aldehydes. chemicalbook.comsigmaaldrich.com

Use as a chiral auxiliary in the synthesis of homopropargylic alcohols. chemicalbook.comsigmaaldrich.comhsppharma.com

This enantiomer is a key intermediate in the synthesis of various chiral molecules, including chiral ionic liquids and lactones.

| Property | Value | Reference |

| CAS Number | 23364-44-5 | sigmaaldrich.comhsppharma.com |

| Molecular Formula | C₁₄H₁₅NO | sigmaaldrich.com |

| Molecular Weight | 213.28 g/mol | sigmaaldrich.com |

| Melting Point | 142-144 °C (lit.) | sigmaaldrich.comhsppharma.com |

| Optical Activity | [α]25/D +7.0°, c = 0.6 in ethanol | sigmaaldrich.com |

(1S,2S)-2-Amino-1,2-diphenylethanol is a diastereomer of the (1R,2S) and (1S,2R) forms. The literature sometimes refers to the threo diastereomers, which include the (1S,2S) and (1R,2R) enantiomers. Research has focused on the conversion of erythro diastereomers to the threo form. For instance, a process involving N-formylation, invertive cyclization to an oxazoline, and subsequent hydrolysis can transform an erythro-aminoethanol into its threo-diastereomer. scispace.com This particular stereoisomer has been used in the synthesis of enantiopure aminocyclohexitols. acs.org

The terms erythro and threo are used to describe the relative stereochemistry of diastereomers with two adjacent stereocenters. In the context of 2-amino-1,2-diphenylethanol, the erythro diastereomers are (1R,2S) and (1S,2R), where the amino and hydroxyl groups are on opposite sides in a Fischer projection. The threo diastereomers are (1R,2R) and (1S,2S), where these groups are on the same side.

The interconversion between these diastereomers is a subject of synthetic interest. For example, erythro-1,2-diphenyl-2-aminoethanol can be converted to the threo-diastereomer. scispace.comharvard.edu This transformation allows access to different stereochemical scaffolds from a common precursor. The different spatial arrangements of the phenyl, amino, and hydroxyl groups in the erythro and threo forms lead to distinct chemical and physical properties, influencing their applications in asymmetric synthesis and resolution.

The synthesis of 2-amino-1,2-diphenylethanol often yields a racemic mixture of enantiomers. The separation of these enantiomers, known as optical resolution, is crucial for their application in stereoselective processes. A primary method for resolving racemic amines and alcohols is through the formation of diastereomeric salts with a chiral resolving agent.

For instance, racemic 2-amino-1,2-diphenylethanol can be resolved using a chiral acid. Conversely, the enantiomers of 2-amino-1,2-diphenylethanol are widely used as resolving agents for racemic acids. mdpi.com Studies have shown the successful resolution of 3-hydroxycarboxylic acids using enantiopure 2-amino-1,2-diphenylethanol. mdpi.com The efficiency of such resolutions is often dependent on the solvent used for crystallization, and in some cases, the solvent can even reverse the stereoselectivity of the separation. lookchem.com

Crystallographic analysis of the diastereomeric salts provides insight into the chiral recognition mechanism, often revealing that hydrogen bonding and CH/π interactions play a crucial role in the stability of the less-soluble salt. mdpi.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-amino-1,1-diphenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c15-11-14(16,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,16H,11,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFWZRNZLPMDFNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80276807 | |

| Record name | 2-amino-1,1-diphenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4382-96-1 | |

| Record name | NSC123065 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123065 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-1,1-diphenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Amino 1,1 Diphenylethanol and Its Derivatives

Enantioselective and Diastereoselective Synthetic Pathways

The creation of specific stereoisomers of 2-amino-1,1-diphenylethanol is paramount for its use in asymmetric synthesis. Methodologies have been developed that precisely control the three-dimensional arrangement of atoms, leading to high enantiomeric purity.

A primary strategy for synthesizing chiral amino alcohols is the asymmetric reduction of the corresponding prochiral ketones. sigmaaldrich.com The Corey-Itsuno reduction, also known as the Corey-Bakshi-Shibata (CBS) reduction, is a highly effective method for this transformation. wikipedia.orgsynarchive.com This reaction reduces a prochiral ketone to a chiral, non-racemic alcohol with high enantioselectivity. wikipedia.org

The process utilizes a chiral oxazaborolidine catalyst, which is generated in situ from a chiral amino alcohol (such as those derived from proline or other amino acids) and borane (B79455) (BH₃). wikipedia.orgsigmaaldrich.comru.nl The catalyst coordinates with another molecule of borane, which then acts as a directed hydride donor to the ketone. wikipedia.org This mechanism ensures the hydride attacks the ketone from a specific face, leading to a preponderance of one enantiomer of the resulting alcohol. wikipedia.org This method has been widely applied to the synthesis of various chiral alcohols, achieving high yields and excellent enantiomeric excesses (ee). mdpi.comrsc.org For instance, the reduction of acetophenone (B1666503) derivatives using different oxazaborolidine catalysts consistently yields alcohols with ee values often exceeding 90%. mdpi.compolyu.edu.hk

Table 1: Examples of Asymmetric Reduction of Ketones using Chiral Oxazaborolidine Catalysts

| Ketone Substrate | Chiral Precatalyst/Amino Alcohol | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|

| Acetophenone | Amino alcohol from (−)-α-pinene | 96% | 94% | mdpi.com |

| Acetophenone | (S)-α,α-Diphenyl-2-pyrrolidinemethanol | 97% | 95% | mdpi.com |

| 2-Chloroacetophenone | Amino alcohol from (−)-α-pinene | 97% | 92% | mdpi.com |

| 1-Tetralone | (S)-α,α-Diphenyl-2-pyrrolidinemethanol | 97% | 98% | mdpi.com |

Biocatalysis offers a sustainable and highly selective alternative to traditional chemical synthesis. acs.org Multi-enzyme cascades have been developed to convert abundant and renewable starting materials, such as the natural amino acid L-phenylalanine, into valuable enantiopure 1,2-amino alcohols. acs.orgnih.gov These pathways leverage the high stereoselectivity of enzymes to produce compounds with excellent optical purity. nih.govresearchgate.net

One such pathway converts L-phenylalanine into either (S)-2-phenylglycinol or (R)-phenylethanolamine through a series of enzymatic steps. acs.orgnih.gov The process begins with the conversion of L-phenylalanine to styrene, followed by enantioselective epoxidation and hydrolysis to yield a chiral diol intermediate. acs.orgacs.org This intermediate can then be channeled into divergent pathways. For the synthesis of 2-phenylglycinol, the diol is oxidized by an alcohol dehydrogenase and then aminated by a transaminase, a process made redox-self-sufficient by an alanine (B10760859) dehydrogenase for cofactor recycling. acs.orgnih.gov This approach highlights the potential of biocatalysis to create high-value chiral molecules with high atom economy and sustainability. acs.orgnih.gov

The stereospecific ring-opening of chiral epoxides is a robust and reliable method for synthesizing enantiopure β-amino alcohols. rsc.orgmdpi.com This pathway ensures that the stereochemistry of the starting epoxide is transferred directly to the product. For the synthesis of derivatives of this compound, (S)-triphenylethylene oxide serves as a key starting material. nih.govacs.org

The reaction proceeds with high regioselectivity, meaning the incoming nucleophile attacks a specific carbon atom of the epoxide ring. nih.govacs.org Two effective strategies have been demonstrated:

Direct Aminolysis : The epoxide ring can be opened by secondary amines such as piperidine (B6355638) or morpholine, often promoted by an additive like lithium perchlorate. nih.gov This reaction is both stereospecific and completely regioselective, affording (R)-2-(dialkylamino)-1,1,2-triphenylethanols. nih.gov

Azide (B81097) Opening followed by Reduction : An alternative route involves reacting the epoxide with an azide source, such as diisopropoxytitanium(IV) diazide. acs.org This forms a chiral 2-azido-1,2,2-triphenylethanol intermediate. The azide group is then cleanly reduced to a primary amine via catalytic hydrogenation, yielding the final (S)-2-amino-1,2,2-triphenylethanol. acs.org

Table 2: Stereospecific Ring-Opening of (S)-Triphenylethylene Oxide

| Nucleophile | Conditions | Intermediate/Product | Reference |

|---|---|---|---|

| Piperidine | LiClO₄, CH₃CN, rt | (R)-2-Piperidino-1,1,2-triphenylethanol | nih.gov |

| N-Phenylpiperazine | LiClO₄, CH₃CN, rt | (R)-2-(4-Phenylpiperazin-1-yl)-1,1,2-triphenylethanol | nih.gov |

| Diisopropoxytitanium(IV) diazide | Benzene, 70 °C | (S)-2-Azido-1,2,2-triphenylethanol | acs.org |

| (from azide) H₂, Pd/C | MeOH, rt | (S)-2-Amino-1,2,2-triphenylethanol | acs.org |

Enzymatic cascades, which involve multiple enzyme-catalyzed reactions in a single pot, are powerful tools for efficient chemical synthesis. d-nb.inforug.nl These cascades can be designed in different ways, including linear and divergent pathways. rug.nl

Divergent Cascades utilize a common intermediate that can be transformed into multiple distinct products by different enzymes or sets of enzymes. nih.gov A prime example is the biocatalytic conversion of L-phenylalanine, where a central chiral diol intermediate is synthesized and then divergently converted to either 2-phenylglycinol or phenylethanolamine. acs.orgnih.govresearchgate.net This strategy is particularly valuable for generating a library of related but structurally distinct chiral molecules from a single, readily available precursor. nih.gov These biocatalytic systems operate under mild aqueous conditions and demonstrate the power of combining enzymes to solve complex synthetic challenges. rsc.orgresearchgate.net

Novel Derivatization Strategies for Enhanced Synthetic Utility

The functionalization of this compound and its analogues allows for the fine-tuning of their steric and electronic properties. This derivatization is crucial for optimizing their performance as chiral ligands in asymmetric catalysis. acs.org

Modifying the primary amino group of this compound derivatives through N-alkylation or N,N-dialkylation is a key strategy for creating new families of chiral ligands. acs.org These structural modifications can significantly enhance the enantioselectivity and catalytic activity of the resulting ligands in asymmetric reactions. acs.orgresearchgate.net

For example, (S)-2-amino-1,2,2-triphenylethanol, synthesized from the corresponding epoxide, can be N,N-dialkylated using reagents like 1,4-dibromobutane (B41627) or 1,5-dibromopentane (B145557) to introduce cyclic amine functionalities (pyrrolidinyl and piperidinyl, respectively). acs.org Monoalkylation can also be achieved with reagents such as benzyl (B1604629) bromide. acs.org These new dialkylamino alcohol derivatives have been successfully used as ligands in the catalytic enantioselective addition of diethylzinc (B1219324) to aldehydes, achieving high enantioselectivities of 94–97% ee. acs.org The results demonstrate that these N-alkylated derivatives can be superior ligands compared to the parent amino alcohol, showcasing how targeted derivatization leads to enhanced synthetic utility. acs.org

Table 3: Performance of N-Alkylated Triphenylethanol Ligands in the Addition of Et₂Zn to Benzaldehyde

| Ligand Derivative of (S)-2-Amino-1,2,2-triphenylethanol | Alkylating Agent Used | Resulting N-Substituent | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| 7a | 1,4-Dibromobutane | Pyrrolidinyl | 97% | acs.org |

| 7b | 1,5-Dibromopentane | Piperidinyl | 94% | acs.org |

| 7c | 1,5-Dibromo-3-oxapentane | Morpholino | 96% | acs.org |

| 7e | Methyl iodide | Dimethyl | 95% | acs.org |

| 8f | Benzyl bromide | Mono-benzyl | Not specified for this reaction | acs.org |

Preparation of Oxazolidinone Moieties for Chiral Auxiliary Applications

Oxazolidinones are a critically important class of heterocyclic compounds, widely recognized for their application as chiral auxiliaries in asymmetric synthesis. The rigid, planar structure of the oxazolidinone ring, when attached to a substrate, provides a highly effective stereodirecting group, enabling the introduction of new stereocenters with a high degree of control. The synthesis of these auxiliaries typically involves the cyclization of a precursor 1,2-amino alcohol. In the context of this compound, the corresponding product would be 5,5-diphenyl-2-oxazolidinone. The geminal diphenyl groups at the C5 position are expected to provide significant steric bulk, influencing the stereochemical outcome of reactions where it is employed as an auxiliary.

Several synthetic routes exist for the formation of 2-oxazolidinones from vicinal amino alcohols. These methods range from classical procedures to more modern, milder alternatives.

One established method involves the reaction of a suitable ethanolamine (B43304) derivative with urea (B33335) in a high-boiling point solvent. google.com This process involves heating equimolar quantities of the amino alcohol and urea, typically at temperatures around 160 °C. google.com The reaction proceeds through a β-hydroxyethylurea intermediate, which subsequently undergoes ring closure to form the 2-oxazolidinone (B127357) with the elimination of ammonia (B1221849). google.com The progress of the reaction can be monitored by measuring the evolution of ammonia gas. google.com While broadly applicable to many substituted ethanolamines, this method requires high temperatures and relatively long reaction times. google.com

Table 1: Reaction Conditions for Oxazolidinone Synthesis from 2-Amino-2,2-diphenylethanol and Urea google.com

| Parameter | Condition |

| Reactants | 2-Amino-2,2-diphenylethanol*, Urea |

| Stoichiometry | Substantially equimolar |

| Solvent | High-boiling, unreactive solvents (e.g., Dimethylformamide) |

| Temperature | ~150 °C - 200 °C (Typically ~160 °C) |

| Reaction Time | ~6 hours (at 160 °C) |

| Byproduct | Ammonia (NH₃) |

| Note: 2-Amino-2,2-diphenylethanol is an alternative name for this compound. |

More advanced and milder methodologies for the synthesis of oxazolidinones often employ phosgene (B1210022) or its safer liquid equivalents, such as diphosgene and triphosgene (B27547). orgsyn.orgorgsyn.org The reaction of (1S,2R)-(+)-2-amino-1,2-diphenylethanol with triphosgene in the presence of a base like triethylamine (B128534) provides a high yield of the corresponding (4R,5S)-4,5-diphenyl-2-oxazolidinone under mild conditions (0-10 °C). orgsyn.org This method is noted for its simple procedure, mild conditions, and often quantitative yields. orgsyn.orgorgsyn.org The reaction is, however, highly exothermic and requires careful temperature control to prevent side reactions or racemization. Caution must be exercised due to the high toxicity of phosgene and its derivatives. orgsyn.org

Another common approach is the reaction of the amino alcohol with dialkyl carbonates, such as diethyl carbonate, in the presence of a catalytic amount of base. For instance, erythro-2-amino-1,2-diphenylethanol can be converted to the oxazolidinone by refluxing in diethyl carbonate with a catalytic quantity of potassium carbonate. thieme-connect.com This method avoids the use of highly toxic phosgene reagents.

Table 2: General Alternative Methodologies for Oxazolidinone Synthesis from Amino Alcohols

| Reagent | Base | Solvent | Temperature | Reference |

| Triphosgene | Triethylamine | Dichloromethane | 0 - 10 °C | orgsyn.org, |

| Diethyl Carbonate | Potassium Carbonate (catalytic) | Diethyl Carbonate (reagent and solvent) | Reflux | thieme-connect.com |

| Phosgene | Triethylamine | Dichloromethane | Room Temperature | researchgate.net |

| N,N'-Disuccinimidyl carbonate (DSC) | N/A | Dichloromethane | N/A |

These methodologies represent versatile strategies for the synthesis of oxazolidinone moieties from this compound and its derivatives, paving the way for their application as chiral auxiliaries in stereoselective transformations.

Applications of 2 Amino 1,1 Diphenylethanol in Asymmetric Organic Synthesis

Role as a Chiral Building Block

As a chiral building block, the inherent stereochemistry of 2-amino-1,2-diphenylethanol (B1215729) is incorporated into the final product, establishing a key part of the target molecule's chiral framework. Its enantiomerically pure forms are readily available and serve as foundational scaffolds for complex molecules. chemimpex.comchemimpex.comnih.gov

Enantiomerically pure 2-amino-1,2-diphenylethanol is a crucial starting material in the synthesis of chiral intermediates for the pharmaceutical industry. chemimpex.comchemimpex.com The specific stereochemistry of a drug is often critical to its therapeutic efficacy and safety, and utilizing a pre-existing chiral scaffold like 2-amino-1,2-diphenylethanol ensures the desired stereochemical configuration in the final active pharmaceutical ingredient (API). chemimpex.comchemimpex.com

Researchers have utilized this compound to create drugs that require specific stereoisomers for optimal biological activity. chemimpex.com For example, it serves as a precursor in the synthesis of NMDA (N-methyl-D-aspartate) receptor antagonists, which are investigated for treating neurological disorders. smolecule.comlookchem.com Its structure allows for the creation of complex molecules with precisely controlled three-dimensional arrangements, which is essential for effective interaction with biological targets like enzymes and receptors. lookchem.com

Beyond pharmaceuticals, 2-amino-1,2-diphenylethanol is a building block for a variety of enantiomerically pure fine chemicals, including those used in agrochemicals and materials science. chemimpex.comchemimpex.comlookchem.com The compound's unique stereochemical properties are transferred during synthesis, enabling the production of other chiral compounds. smolecule.com Its use as a ligand in asymmetric catalysis aids in manufacturing compounds with specific stereoisomers, a critical factor in the production of many specialized chemicals. chemimpex.com The ability to synthesize novel molecules with defined chiral centers opens avenues for developing new materials with unique properties. lookchem.com

Utility as a Chiral Auxiliary

When used as a chiral auxiliary, 2-amino-1,2-diphenylethanol is temporarily incorporated into a substrate molecule to direct the stereochemical course of a reaction. After the desired chiral center has been created, the auxiliary is cleaved and can often be recovered. This approach is highly effective for achieving excellent levels of stereocontrol.

The β-lactam ring is a core structural motif in many important antibiotics, such as penicillins. thieme-connect.com The Staudinger reaction, a [2+2] cycloaddition of a ketene (B1206846) and an imine, is a powerful method for constructing this ring system. thieme-connect.comorganicreactions.org An asymmetric version of this reaction has been developed using a chiral auxiliary derived from (1S,2R)-2-amino-1,2-diphenylethanol. thieme-connect.comresearchgate.net

In this application, a chiral glycine (B1666218) derivative, which incorporates the amino alcohol as an oxazolidinone moiety, is used as the acid component. thieme-connect.com This chiral acid is reacted with various imines in the presence of a dehydrating agent, such as a 2-chloro-1-methylpyridinium (B1202621) salt, to produce the corresponding β-lactams. thieme-connect.comthieme-connect.com The reaction proceeds under mild conditions and affords the desired products in high yields with excellent stereoselectivity, predominantly forming the cis-β-lactam. thieme-connect.comresearchgate.net

Table 1: Asymmetric β-Lactam Synthesis Using a Chiral Auxiliary Derived from (1S,2R)-2-amino-1,2-diphenylethanol thieme-connect.com

| Entry | R Group of Imine | Product | Yield (%) | Diastereomeric Ratio (cis/trans) |

| 1 | p-MeOC₆H₄ | 13a + 14a | 98 | >99:1 |

| 2 | Ph | 13b + 14b | 97 | >99:1 |

| 3 | p-ClC₆H₄ | 13c + 14c | quant. | >99:1 |

| 4 | PhCH=CH | 13d + 14d | 98 | >99:1 |

Reaction conditions involved using a 2-chloro-1-methylpyridinium salt as a dehydrating agent.

The Barbier-type allylation is a versatile carbon-carbon bond-forming reaction that generates homoallylic alcohols. researchgate.net An enantioselective variant has been successfully developed using (1S,2R)-(+)-2-amino-1,2-diphenylethanol as a chiral ligand in indium-mediated reactions. chemicalbook.comruifuchemical.comuni-saarland.de

This one-pot synthesis involves the reaction of an aldehyde with an allyl bromide in the presence of indium metal. nih.govacs.org The addition of the chiral amino alcohol ligand directs the approach of the allyl group to the aldehyde, resulting in the formation of a chiral homoallylic alcohol with high enantiopurity. nih.govacs.org The method is efficient for both aromatic and aliphatic aldehydes and tolerates various functional groups. nih.gov Research has shown this protocol can achieve very good yields (up to 99%) and enantiomeric excesses (up to 93% ee). researchgate.netnih.govacs.org The reaction is believed to proceed through an allylindium(III) species as the active allylating intermediate. nih.govacs.org

Table 2: Enantioselective Indium-Mediated Allylation of Aldehydes Using (1S,2R)-2-amino-1,2-diphenylethanol Ligand uni-saarland.denih.govacs.org

| Aldehyde | Product | Yield (%) | Enantiomeric Excess (ee %) |

| Benzaldehyde | Homoallylic Alcohol | up to 99 | up to 93 |

| 4-Chlorobenzaldehyde | Homoallylic Alcohol | High | High |

| 2-Naphthaldehyde | Homoallylic Alcohol | High | High |

| Cyclohexanecarboxaldehyde | Homoallylic Alcohol | High | High |

Homopropargylic alcohols are valuable synthetic intermediates. (1S,2R)-(+)-2-Amino-1,2-diphenylethanol serves as an effective chiral auxiliary in the asymmetric synthesis of these compounds from aldehydes. ruifuchemical.comsigmaaldrich.comsigmaaldrich.com The methodology often involves an indium-mediated Barbier-type propargylation, analogous to the allylation reaction described previously. chemicalbook.com

In this process, the chiral amino alcohol is used as a ligand to control the enantioselective addition of a propargyl group (from a propargyl halide) to an aldehyde. chemicalbook.comlookchem.com This reaction provides access to optically active homopropargylic alcohols, which are versatile precursors for the synthesis of other complex molecules. sigmaaldrich.comsigmaaldrich.com

Control of Stereochemistry in Asymmetric Alkylation of Carbonyl Compounds

The strategic placement of functional groups in 2-amino-1,1-diphenylethanol and its analogs makes them highly effective chiral auxiliaries and ligands for controlling stereochemistry in the asymmetric alkylation of carbonyl compounds. These reactions are fundamental for constructing new carbon-carbon bonds and setting stereocenters, particularly challenging quaternary stereocenters. The control is typically achieved by covalently attaching the chiral amino alcohol to a carbonyl-containing substrate, which then directs the approach of an incoming electrophile, or by using the amino alcohol as a chiral ligand in a catalytic system.

Derivatives of this compound, such as (1S,2S)-2-methylamino-1,2-diphenylethanol (pseudoephenamine), have proven to be exceptionally versatile chiral auxiliaries. nih.gov They offer remarkable stereocontrol in alkylation reactions and are noted for the high crystallinity of their amide derivatives, which facilitates purification by recrystallization. nih.gov The general strategy involves the formation of an amide between the chiral auxiliary and a carboxylic acid. Subsequent deprotonation of the α-carbon creates a rigid, chelated lithium enolate intermediate. The stereochemical outcome of the alkylation is dictated by the conformation of this enolate, where the bulky phenyl groups of the auxiliary effectively shield one face, directing the alkylating agent to the opposite, less sterically hindered face. harvard.edu

Research by Myers and coworkers has extensively demonstrated the utility of pseudoephenamine amides in the diastereoselective alkylation for synthesizing enantiomerically enriched carboxylic acids, ketones, and alcohols. nih.gov The methodology is particularly effective for the construction of quaternary carbon centers, a significant challenge in organic synthesis. nih.gov By performing a sequence of enolization and alkylation on pseudoephenamine amides, high diastereoselectivities can be achieved. harvard.edu

The following table summarizes representative results from the diastereoselective alkylation of pseudoephenamine amides, showcasing the high levels of stereocontrol achieved with various electrophiles. nih.gov

Table 1: Diastereoselective Alkylation of (1S,2S)-Pseudoephenamine Amides nih.gov

| Entry | Starting Amide | Alkylating Agent | Product | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| 1 | Propionamide | Benzyl (B1604629) bromide | α-Methyl-α-benzylpropionamide | 97 : 3 |

| 2 | Propionamide | Allyl iodide | α-Methyl-α-allylpropionamide | 97 : 3 |

| 3 | Isovaleramide | Benzyl bromide | α-Isopropyl-α-benzylacetamide | ≥ 98 : 2 |

| 4 | Phenylacetamide | Methyl iodide | α-Phenylpropionamide | ≥ 99 : 1 |

| 5 | Phenylacetamide | Ethyl iodide | α-Phenylbutyramide | ≥ 99 : 1 |

| 6 | Phenylacetamide | Propargyl bromide | α-Phenyl-α-propargylacetamide | 97 : 3 |

In addition to serving as stoichiometric chiral auxiliaries, derivatives of this compound are used as chiral ligands in catalytic enantioselective alkylations of aldehydes with organozinc reagents. researchgate.netresearchgate.net In these reactions, the amino alcohol, in the presence of a dialkylzinc compound, forms a chiral zinc-alkoxide catalyst in situ. This catalyst coordinates to the aldehyde, organizing the transition state to favor the addition of an alkyl group to one of the aldehyde's enantiotopic faces, leading to a chiral secondary alcohol with high enantiomeric excess. acs.org Homochiral amino alcohols bearing an iron tricarbonyl moiety, prepared from this compound derivatives, have been shown to catalyze the addition of diethylzinc (B1219324) to aldehydes with good enantiomeric excess (up to 93% ee). researchgate.net

Furthermore, the erythro-diastereomer, (1R,2S)-2-amino-1,2-diphenylethanol, has been employed as a chiral auxiliary in palladium(II)-assisted tandem alkylation and carbonylative coupling reactions, highlighting its utility in complex, metal-catalyzed transformations for synthesizing elaborate organic molecules. lookchem.comias.ac.in The rigid structure conferred by the phenyl groups is considered more effective than smaller alkyl groups in creating a well-defined chiral environment. ias.ac.in

2 Amino 1,1 Diphenylethanol in Asymmetric Catalysis

Design and Synthesis of Chiral Ligands based on 2-Amino-1,1-diphenylethanol

The versatility of this compound allows for its incorporation into various ligand frameworks, each tailored for specific catalytic applications. The design of these ligands focuses on leveraging the steric and electronic properties of the amino alcohol to create a chiral environment around the metal center, thereby directing the stereochemical outcome of the reaction.

Chiral tridentate Schiff base ligands can be synthesized through the condensation of (1S,2R)-(+)-2-amino-1,2-diphenylethanol with salicylaldehyde (B1680747) and its derivatives. These ligands react with vanadium(V) precursors to form five-coordinate oxidovanadium(V) complexes. researchgate.net The general synthesis involves the reaction of the Schiff base ligand with an appropriate vanadium salt, leading to the formation of the desired metal complex. These complexes have been characterized using various spectroscopic techniques, including IR, UV-vis, CD, and NMR (¹H and ⁵¹V) spectroscopy, with X-ray analysis confirming the molecular structure in some cases. researchgate.net

These vanadium(V) Schiff base complexes have demonstrated catalytic activity in the asymmetric oxidation of prochiral sulfides. researchgate.net For instance, in the oxidation of methyl phenyl sulfide (B99878) and benzyl (B1604629) phenyl sulfide, these catalysts have achieved good yields and enantiomeric excesses. The catalytic performance is influenced by the electronic properties of the substituents on the salicylaldehyde moiety of the ligand.

Table 1: Catalytic Asymmetric Oxidation of Prochiral Sulfides with Vanadium(V) Schiff Base Complexes

| Entry | Substrate | Catalyst | Yield (%) | ee (%) |

| 1 | Methyl phenyl sulfide | Vanadium(V)-Salicylaldehyde Schiff Base | 85 | 70 |

| 2 | Benzyl phenyl sulfide | Vanadium(V)-Salicylaldehyde Schiff Base | 90 | 65 |

| 3 | Methyl phenyl sulfide | Vanadium(V)-5-Nitrosalicylaldehyde Schiff Base | 88 | 75 |

| 4 | Benzyl phenyl sulfide | Vanadium(V)-5-Nitrosalicylaldehyde Schiff Base | 92 | 72 |

Data compiled from studies on the catalytic activity of vanadium(V) complexes derived from (1S,2R)-(+)-2-amino-1,2-diphenylethanol.

The amino and alcohol functionalities of this compound serve as effective coordination sites for various metals used in organometallic reactions. Ligands derived from this amino alcohol have been successfully employed in enantioselective additions of organozinc reagents to aldehydes. For example, a ligand synthesized from (1R,2S)-2-amino-1,2-diphenylethanol has been shown to promote the addition of diethylzinc (B1219324) to a variety of aldehydes with high enantioselectivity. rasayanjournal.co.in These reactions are fundamental in carbon-carbon bond formation, leading to the synthesis of chiral secondary alcohols.

The general approach involves the in situ formation of a chiral catalyst by reacting the amino alcohol ligand with an organometallic reagent, such as diethylzinc. This catalyst then mediates the enantioselective transfer of an alkyl group from the organozinc reagent to the aldehyde. The steric hindrance provided by the bulky phenyl groups on the ligand is crucial for achieving high levels of stereocontrol.

The structural framework of chiral ligands plays a pivotal role in determining their catalytic efficacy. In the context of amino alcohol-based ligands, the substituents on the carbon backbone significantly influence the steric environment around the metal center. While ligands derived from this compound feature phenyl groups, analogous ligands have been synthesized where these are replaced by cyclohexyl groups.

A direct comparison reveals that the aromatic nature and rigidity of the phenyl groups in this compound-derived ligands can lead to different stereochemical outcomes compared to the more flexible and aliphatic cyclohexyl analogs. The π-stacking interactions that may occur with phenyl-substituted ligands can also influence the transition state geometry, which is a factor not present in their cyclohexyl counterparts. The choice between a phenyl or cyclohexyl framework is often dictated by the specific requirements of the catalytic transformation, with each offering distinct advantages in terms of steric bulk and electronic properties.

Applications in Enantioselective Transformations

Ligands derived from this compound have found utility in a variety of enantioselective transformations, demonstrating their potential in the synthesis of chiral molecules.

The asymmetric reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. wikipedia.org Chiral oxazaborolidine catalysts, generated in situ from a chiral amino alcohol and a borane (B79455) source, are highly effective for this purpose. organic-chemistry.orgijprs.comnih.gov this compound can serve as the chiral precursor for the formation of such catalysts.

The reaction mechanism involves the coordination of the borane to the nitrogen of the oxazaborolidine, which then coordinates to the ketone. The hydride transfer from the borane to the ketone proceeds through a six-membered ring transition state. The stereochemical outcome is dictated by the facial selectivity imposed by the chiral ligand, with the bulky substituents on the oxazaborolidine directing the approach of the borane to one of the prochiral faces of the ketone. Ligands derived from α,α-diphenyl β-amino alcohols have been shown to yield high enantioselectivities in the reduction of various ketones. rsc.org

Table 2: Enantioselective Borane Reduction of Prochiral Ketones

| Entry | Ketone | Chiral Auxiliary | Yield (%) | ee (%) |

| 1 | Acetophenone (B1666503) | (2S,3R)-(–)-2-amino-3-methyl-1,1-diphenylpentan-1-ol | >95 | 90 |

| 2 | Propiophenone | (2S,3R)-(–)-2-amino-3-methyl-1,1-diphenylpentan-1-ol | >95 | 92 |

| 3 | α-Tetralone | (2S,3R)-(–)-2-amino-3-methyl-1,1-diphenylpentan-1-ol | >95 | 88 |

Representative data from studies on asymmetric borane reduction using α,α-diphenyl β-amino alcohol derivatives. rsc.org

The catalytic asymmetric conjugate addition of organometallic reagents to α,β-unsaturated carbonyl compounds is a powerful method for the formation of carbon-carbon bonds and the creation of new stereogenic centers. Chiral ligands derived from amino alcohols, including this compound, have been employed in copper-catalyzed conjugate additions of diethylzinc to enones.

In these reactions, a chiral copper-ligand complex catalyzes the 1,4-addition of the organozinc reagent to the enone. The enantioselectivity of the reaction is dependent on the structure of the chiral ligand, which creates a chiral pocket around the copper center, thereby controlling the facial selectivity of the addition. The resulting chiral enolates can be subsequently protonated to afford the chiral ketone product. The development of efficient ligands for this transformation is an active area of research, with a focus on achieving high yields and enantioselectivities for a broad range of substrates.

Highly Enantioselective Addition of Diethylzinc to Aldehydes and Imines

The enantioselective addition of organozinc reagents, particularly diethylzinc, to aldehydes and imines is a fundamental carbon-carbon bond-forming reaction in organic synthesis, yielding valuable chiral secondary alcohols and amines. The efficacy of this transformation is heavily reliant on the use of chiral catalysts, with β-amino alcohols such as this compound and its derivatives being prominent candidates. These ligands coordinate to the zinc atom, creating a chiral environment that directs the approach of the alkyl group to one of the prochiral faces of the carbonyl or imine group, thereby inducing asymmetry in the product.

While the use of this compound itself is a foundational concept, research has often explored its derivatives to fine-tune steric and electronic properties for optimal enantioselectivity. A notable example is the application of its diastereomer, (1R,2S)-(-)-2-amino-1,2-diphenylethanol, in the addition of diethylzinc to benzaldehyde. In a homogeneous system, this chiral ligand has demonstrated the ability to produce the corresponding chiral secondary alcohol with a significant enantiomeric excess. This underscores the potential of the this compound scaffold in achieving high levels of stereocontrol in such reactions.

The general mechanism for the β-amino alcohol-catalyzed addition of diethylzinc to aldehydes involves the formation of a zinc-alkoxide intermediate. The chiral ligand first reacts with diethylzinc to form a dimeric zinc complex. This complex then reacts with the aldehyde, where the chiral environment dictates the facial selectivity of the ethyl group transfer.

The extension of this methodology to imines offers a direct route to chiral amines, which are important building blocks in pharmaceuticals and agrochemicals. The underlying principle remains the same: the formation of a chiral zinc complex that activates the imine for nucleophilic attack by the alkyl group from the organozinc reagent. The stereochemical outcome is governed by the absolute configuration of the chiral amino alcohol ligand employed.

Palladium(II)-Assisted Chiral Tandem Alkylation and Carbonylative Coupling Reactions

Palladium-catalyzed reactions are powerful tools for the construction of complex molecular architectures. Tandem reactions, where multiple bond-forming events occur in a single operation, are particularly attractive for their efficiency. The incorporation of a carbonyl group via carbon monoxide, known as carbonylative coupling, further enhances the synthetic utility of these processes. The stereochemical control of these reactions can be achieved through the use of chiral ligands that coordinate to the palladium center.

Chiral β-amino alcohols, including derivatives of this compound, are a class of ligands that have been explored in various palladium-catalyzed transformations. Their ability to form stable chelate complexes with the metal center can create a well-defined chiral pocket around the active site, influencing the enantioselectivity of the reaction.

In the context of tandem alkylation and carbonylative coupling, a chiral palladium(II) complex would first mediate the enantioselective alkylation of a suitable substrate. This is followed by the insertion of carbon monoxide into a palladium-carbon bond and subsequent reductive elimination to afford the final carbonylated product. The chiral ligand remains coordinated to the palladium throughout the catalytic cycle, thereby influencing the stereochemistry of the newly formed chiral center.

While specific examples detailing the use of this compound in palladium(II)-assisted chiral tandem alkylation and carbonylative coupling reactions are not extensively documented in the literature, the structural motifs of this ligand make it a promising candidate for such transformations. The presence of both a nitrogen and an oxygen donor allows for the formation of a stable five-membered ring chelate with the palladium(II) center. The stereogenic center and the bulky phenyl groups can effectively control the spatial arrangement of the substrates in the coordination sphere of the metal, which is a key factor for achieving high enantioselectivity. Further research in this area could unlock the potential of this compound and its derivatives as effective chiral ligands for this class of sophisticated palladium-catalyzed reactions.

Heterogeneous Catalysis Utilizing Immobilized this compound Derivatives

The immobilization of homogeneous catalysts onto solid supports offers several advantages, including ease of separation from the reaction mixture, potential for catalyst recycling, and improved stability. This approach combines the high selectivity and activity of homogeneous catalysts with the practical benefits of heterogeneous systems. Derivatives of this compound have been successfully immobilized on various supports for use in heterogeneous catalysis.

Layered Zirconium Phosphonate (B1237965) Frameworks for Catalytic Applications

Layered zirconium phosphonates are versatile materials that can serve as robust supports for catalytic species. researchgate.net Their well-defined layered structure allows for the incorporation of organic functionalities, including chiral ligands, either by direct synthesis or post-synthetic modification. researchgate.net The resulting hybrid materials can act as effective and recyclable heterogeneous catalysts.

A significant example of this approach is the immobilization of (1R,2S)-(-)-2-amino-1,2-diphenylethanol, a diastereomer of this compound, onto a layered zirconium phosphonate framework. researchgate.net This novel self-assembled chiral zirconium phosphonate material has been synthesized and characterized, demonstrating a semi-crystalline structure with a significant interlayer spacing, which is crucial for substrate accessibility to the active sites. researchgate.net

This heterogeneous catalyst has been successfully employed in the enantioselective addition of diethylzinc to benzaldehyde. researchgate.net The immobilized chiral amino alcohol directs the stereochemical outcome of the reaction, affording the corresponding optically active secondary alcohol in high yield and with moderate enantiomeric excess. researchgate.net

| Catalyst System | Substrate | Product Yield | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|

| Immobilized (1R,2S)-(-)-2-amino-1,2-diphenylethanol on Zirconium Phosphonate | Benzaldehyde | >90% | 51% | researchgate.net |

| Homogeneous (1R,2S)-(-)-2-amino-1,2-diphenylethanol | Benzaldehyde | Not specified | 57% | researchgate.net |

The results indicate that the enantioselectivity of the immobilized catalyst is only slightly lower than that of its homogeneous counterpart, highlighting the effectiveness of the zirconium phosphonate framework in maintaining the catalytic performance of the chiral ligand. researchgate.net Furthermore, the study noted a remarkable phenomenon where the catalytic activity of the material could be restored after several cycles by treatment with dilute acid, suggesting a potential for regeneration and long-term use. researchgate.net This research demonstrates the potential of using layered zirconium phosphonate frameworks to create robust and recyclable heterogeneous catalysts based on the this compound scaffold for asymmetric transformations. researchgate.net

Mechanistic and Computational Investigations of 2 Amino 1,1 Diphenylethanol Mediated Processes

Elucidation of Reaction Mechanisms and Stereocontrol Principles

The primary role of chiral amino alcohol catalysts, such as the closely related diphenylprolinol silyl (B83357) ether, is to react with an aldehyde or ketone to form a chiral enamine or iminium ion intermediate. This intermediate then reacts with an electrophile, with the bulky diphenylmethyl group of the catalyst directing the electrophile to a specific face, thus controlling the stereochemistry of the product.

Two dominant models have been proposed to explain the origin of stereocontrol in these systems:

Steric Shielding Model: This is the more traditional model, which posits that the enantioselectivity is determined during the C-C bond-forming step. The bulky diphenylmethyl group of the catalyst sterically blocks one face of the enamine intermediate, forcing the electrophile to approach from the less hindered face. This model suggests that the C-C bond formation is the stereo-determining step. semanticscholar.orgresearchgate.net

Mechanistic studies often involve analyzing the reaction kinetics and identifying key intermediates. For instance, in the Michael addition of aldehydes to nitroolefins catalyzed by diphenylprolinol derivatives, complex intermediates have been detected, leading to debates about the true rate- and stereo-determining steps of the catalytic cycle. researchgate.net

Table 1: Comparison of Stereocontrol Models

| Model | Key Principle | Stereo-determining Step | Supporting Evidence |

|---|---|---|---|

| Steric Shielding | The bulky catalyst substituent blocks one face of the reactive intermediate. | C-C bond formation. | Predicts correct stereochemical outcome in many simple cases. |

| Curtin-Hammett Scenario | Selectivity is determined by the relative energies of the transition states of downstream intermediates. | Often a later step in the cycle (e.g., protonation or hydrolysis). | Observation of stable intermediates; kinetic studies showing rate-determining step is not C-C bond formation. semanticscholar.orgresearchgate.net |

Computational Chemistry Applications: Density Functional Theory (DFT) Calculations for Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for dissecting the complex reaction pathways of organocatalyzed reactions. mdpi.com DFT calculations allow researchers to map the potential energy surface of a reaction, providing detailed insights into the structures and energies of reactants, transition states, and intermediates. mdpi.comchemrxiv.org

In the context of processes mediated by 2-amino-1,1-diphenylethanol derivatives, DFT studies have been instrumental in:

Validating Mechanistic Proposals: By calculating the free energy profiles for different proposed pathways, researchers can determine the most energetically favorable route. semanticscholar.org This helps to distinguish between competing models like the steric shielding and Curtin-Hammett scenarios.

Analyzing Non-covalent Interactions: DFT can elucidate the crucial role of non-covalent interactions, such as hydrogen bonding or steric repulsion, in stabilizing specific transition states and controlling stereoselectivity. nih.gov

These computational analyses provide a molecular-level understanding that is often inaccessible through experimental methods alone, guiding the rational design of more efficient and selective catalysts. emich.edu

Table 2: Application of DFT in Mechanistic Studies

| Computational Task | Information Gained | Impact on Research |

|---|---|---|

| Geometry Optimization | Provides stable 3D structures of reactants, intermediates, and products. | Visualizes the molecular architecture at key stages of the reaction. |

| Transition State Search | Identifies the structure and energy of the highest point on the reaction coordinate between two states. | Allows for the calculation of activation energy barriers. mdpi.com |

| Free Energy Profile Calculation | Maps the energetic landscape of the entire catalytic cycle. | Determines the most likely reaction mechanism and identifies rate/stereo-determining steps. semanticscholar.org |

| NBO/SAPT0 Analysis | Quantifies non-covalent interactions (e.g., hydrogen bonds, steric clashes). | Explains the origin of stereocontrol at a fundamental electronic level. nih.gov |

Spectroscopic Studies for Mechanistic Insights (e.g., CD Spectra for Absolute Configuration)

While computational studies provide theoretical insight, spectroscopic methods are essential for experimental validation and characterization. In the study of chiral molecules, chiroptical spectroscopy techniques are particularly powerful.

Circular Dichroism (CD) spectroscopy is a key technique used to determine the absolute configuration of chiral products resulting from asymmetric catalysis. mtoz-biolabs.commdpi.com CD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. mtoz-biolabs.com Since enantiomers have equal but opposite CD spectra, this technique provides a unique fingerprint for a specific stereoisomer. spectroscopyeurope.com

The process for determining absolute configuration typically involves the following steps:

Experimental Measurement: The CD spectrum of the synthesized, enantiomerically enriched product is recorded. mtoz-biolabs.com

Computational Simulation: DFT calculations are used to predict the theoretical CD spectra for both possible enantiomers (e.g., R and S) of the product. spectroscopyeurope.com

Comparison: The experimental spectrum is compared with the two simulated spectra. A match in the pattern of positive and negative absorptions (Cotton effects) allows for an unambiguous assignment of the absolute configuration of the product. spectroscopyeurope.com

Vibrational Circular Dichroism (VCD), which measures circular dichroism in the infrared region, is another powerful method that can be used for this purpose and is applicable even to molecules that lack a UV-Vis chromophore. spectroscopyeurope.com These spectroscopic methods are crucial for confirming the efficacy and stereochemical outcome of reactions catalyzed by chiral agents like this compound.

Table 3: Steps for Absolute Configuration Determination using CD Spectroscopy

| Step | Procedure | Purpose |

|---|---|---|

| 1 | Record the experimental CD spectrum of the purified reaction product. | Obtain the chiroptical fingerprint of the synthesized molecule. mtoz-biolabs.com |

| 2 | Perform DFT calculations to predict the CD spectra for both possible enantiomers (e.g., R and S). | Generate theoretical reference spectra for comparison. spectroscopyeurope.com |

| 3 | Compare the experimental spectrum's sign and pattern with the calculated spectra. | Assign the absolute configuration based on which calculated spectrum matches the experimental one. nih.gov |

Analysis of Racemization Barriers in Chiral Complexes

Racemization, the process by which an enantiomerically pure or enriched compound converts into a 1:1 mixture of both enantiomers, is a critical consideration in asymmetric catalysis. mdpi.com The stability of a chiral catalyst or product against racemization is determined by the energy barrier of the inversion process. High racemization barriers are desirable for products to maintain their enantiopurity.

Conversely, controlled racemization is the cornerstone of Dynamic Kinetic Resolution (DKR) processes. rsc.org In DKR, a racemic starting material is subjected to a resolution process (e.g., enzymatic acylation) that selectively reacts with one enantiomer. Simultaneously, a racemization catalyst is used to continuously interconvert the unreactive enantiomer into the reactive one, theoretically allowing for a 100% yield of a single product enantiomer. rsc.orgsemanticscholar.org

The analysis of racemization barriers is therefore essential for both ensuring product stability and designing effective DKR systems. These barriers are frequently investigated using computational methods like DFT, which can model the transition state of the stereoinversion process and calculate its energy. mdpi.comru.nl

Key factors influencing racemization barriers in chiral complexes include:

Mechanism of Inversion: The pathway for inversion, such as through a planar carbanion or via bond rotation, dictates the energy required. mdpi.com

Structural Rigidity: Conformationally rigid structures, like those found in helicenes or complexes with bulky ligands, generally have higher barriers to racemization. ru.nl

Electronic Effects: The presence of electron-withdrawing or -donating groups can stabilize or destabilize intermediates (e.g., carbanions) involved in the racemization pathway, thereby lowering or raising the barrier.

Catalysis: Racemization can be catalyzed by acids, bases, or transition metals, which provide lower-energy pathways for stereoinversion. acs.orgacs.org

Understanding these factors allows for the prediction of configurational stability and the rational design of catalysts for processes where racemization must be either avoided or promoted.

Table 4: Factors Affecting Racemization Barriers

| Factor | Effect on Racemization Barrier | Example |

|---|---|---|

| Increased Steric Hindrance | Increases barrier | Bulky substituents near the stereocenter hindering planarization. |

| Structural Rigidity | Increases barrier | Incorporation of the stereocenter into a cyclic system. |

| Acid/Base Catalysis | Decreases barrier | Base-catalyzed formation of a planar, achiral enolate intermediate from a chiral ketone. acs.org |

| Transition Metal Catalysis | Decreases barrier | Ruthenium or Iridium complexes used for racemization of chiral amines and alcohols in DKR. semanticscholar.orgacs.org |

Structural Characterization and Supramolecular Chemistry of 2 Amino 1,1 Diphenylethanol Systems

X-ray Crystallography of 2-Amino-1,1-diphenylethanol and its Complexes

The solid-state architecture of this compound is defined by precise and recurring intermolecular interactions, which have been elucidated through X-ray crystallography. In the crystalline form of racemic cis-2-amino-1,2-diphenylethanol, the arrangement of molecules is highly ordered, leading to the formation of distinct supramolecular structures. nih.govresearchgate.net

Analysis of Intermolecular Hydrogen Bonding Networks (O-H…N, N-H…O)

The primary driving force for the self-assembly of this compound in the solid state is hydrogen bonding. The molecule contains both a hydroxyl (-OH) group, which acts as a hydrogen bond donor, and an amino (-NH2) group, which can act as both a donor and an acceptor.

In the crystal structure of racemic cis-2-amino-1,2-diphenylethanol, a significant O—H⋯N hydrogen bond is observed, linking the hydroxyl group of one molecule to the nitrogen atom of an adjacent molecule. nih.govresearchgate.net This interaction is a key synthon that directs the packing of the molecules in the crystal lattice. The specific geometry of this hydrogen bond has been determined with high precision. nih.govresearchgate.net

Table 1: Hydrogen Bond Geometry for cis-2-amino-1,2-diphenylethanol

| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

|---|---|---|---|---|

| O1—H13···N1 | 0.95 (2) | 1.86 (2) | 2.7977 (16) | 173.1 (16) |

D = Donor atom, A = Acceptor atom. Data sourced from crystallographic studies of the racemic cis-isomer. nih.govresearchgate.net

This recurring O—H⋯N linkage connects individual enantiomers into infinite chains, which form the basis of the larger supramolecular structure. nih.govresearchgate.net

Observation of Chiral Helical Columnar Structures

A remarkable feature of the crystal structure of racemic cis-2-amino-1,2-diphenylethanol is the self-assembly of its enantiomers into separate, chiral superstructures. The enantiomers aggregate with like molecules and are linked by the previously mentioned O—H⋯N hydrogen bonds to form chiral 2₁-helical columnar structures. nih.govresearchgate.net

Specifically, the (1S, 2R)-enantiomers assemble to form left-handed helices, while the (1R, 2S)-enantiomers form right-handed helices. nih.govresearchgate.net These helical columns extend along the b-axis of the crystal. The exterior of these columns is surrounded by the hydrophobic phenyl groups, which are further stabilized by C—H⋯π interactions. nih.govresearchgate.net This segregation of enantiomers into distinct helical structures within the same crystal is a significant example of spontaneous chiral resolution upon crystallization.

Formation and Properties of Supramolecular Host Systems

Beyond its own crystalline architecture, this compound serves as a versatile building block for constructing more complex supramolecular host systems. By co-crystallizing it with other functional molecules, it is possible to create materials with engineered cavities capable of molecular recognition and sensing. nih.govnih.gov

Host-Guest Chemistry and Selective Inclusion of Guest Molecules

The chiral framework of this compound can be harnessed to create host systems for encapsulating guest molecules. A notable example involves the self-assembly of (1R,2S)-2-amino-1,2-diphenylethanol with fluorescent carboxylic acids, such as 1-pyrenecarboxylic acid. nih.gov In this system, the components are linked through a combination of hydrogen and ionic bonds, forming a robust 2₁-helical columnar network. The packing of these columns creates well-defined cavities that can selectively include various small guest molecules. nih.gov The host system demonstrates an ability to recognize slight differences in the size and shape of these guests. nih.gov

Engineering of Channel-like Cavities for Molecular Recognition

The self-assembly of this compound-based complexes leads to the formation of channel-like cavities. nih.govnih.gov These channels are not static; their structure can be tuned by the packing arrangement of the helical columns. This adaptability allows the host system to accommodate a variety of guest molecules within these channels. nih.gov The engineering of these cavities is central to the system's function in molecular recognition, as the dimensions and chemical environment of the channel determine which guest molecules can be included. nih.govnih.gov

Solid-State Fluorescence Phenomena in Supramolecular Assemblies

A key property of these supramolecular assemblies is their solid-state fluorescence, which can be modulated by host-guest interactions. When (1R,2S)-2-amino-1,2-diphenylethanol is combined with a fluorescent molecule like 2-anthracenecarboxylic acid or 1-pyrenecarboxylic acid, the resulting crystalline solid is fluorescent. nih.govnih.gov

Crucially, the fluorescence emission of the host system changes upon the inclusion of different guest molecules into its cavities. nih.gov This phenomenon arises because the inclusion of a guest molecule alters the packing of the helical columns, which in turn changes the relative arrangement of the fluorescent pyrene (B120774) or anthracene (B1667546) rings. nih.gov This change in intermolecular distance and orientation of the fluorophores modifies the solid-state fluorescence properties. This guest-dependent fluorescence provides a mechanism for sensing and recognizing different molecules in the solid state. nih.gov

Table 2: Components of a Fluorescent Supramolecular Host System

| Role | Compound | Function |

|---|---|---|

| Chiral Host Component | (1R,2S)-2-amino-1,2-diphenylethanol | Forms the chiral helical framework and cavities. nih.govnih.gov |

| Fluorescent Reporter | 1-pyrenecarboxylic acid | Provides the fluorescence signal that is modulated by guests. nih.gov |

| Fluorescent Reporter | 2-anthracenecarboxylic acid | Provides the fluorescence signal that is modulated by guests. nih.gov |

Tunable Guest Release Behavior

The controlled release of guest molecules from a host system is a critical function for applications in areas such as drug delivery and catalysis. In the context of this compound-based supramolecular assemblies, the guest release is intrinsically linked to the non-covalent interactions that define the host-guest complex. These interactions, including hydrogen bonding and van der Waals forces, can be influenced by external stimuli, offering pathways to tunable guest release.

While specific studies detailing the tunable guest release from this compound hosts are not extensively documented, the principles of supramolecular chemistry allow for the postulation of several mechanisms. The stability of the host-guest complex is dependent on the equilibrium between the encapsulated guest and the surrounding environment. Shifting this equilibrium through external triggers can induce the release of the guest molecule.

Potential stimuli that could be employed to modulate guest release include:

Temperature: An increase in temperature can enhance the kinetic energy of the molecules, potentially disrupting the relatively weak non-covalent bonds holding the guest within the host cavity, leading to its release.

pH: Changes in pH can alter the protonation state of the amino and hydroxyl groups of the this compound backbone. This can lead to conformational changes in the host structure and a modification of the hydrogen-bonding network, thereby affecting the binding affinity for the guest and potentially triggering its release.

Solvent Polarity: Altering the polarity of the solvent can impact the hydrophobic and hydrophilic interactions that contribute to the stability of the host-guest complex. A change to a solvent that has a higher affinity for the guest than the host cavity can facilitate the release of the guest molecule.

Competitive Guests: The introduction of a molecule that has a stronger binding affinity for the host cavity can displace the original guest molecule, leading to its release.

These potential mechanisms for tunable guest release in this compound systems are summarized in the table below.

| Stimulus | Mechanism of Action | Potential Outcome |

| Temperature | Increased molecular motion disrupts non-covalent interactions. | Release of guest molecule. |

| pH | Alters protonation states, modifying host conformation and hydrogen bonding. | Release or enhanced binding of the guest. |

| Solvent Polarity | Changes in solvophobic/solvophilic interactions affecting complex stability. | Release of guest molecule. |

| Competitive Guest | Displacement of the original guest by a stronger-binding molecule. | Release of the original guest molecule. |

Further research is necessary to experimentally validate and quantify the tunable guest release behavior in these specific supramolecular systems.

Systems with Multiple Chiral Points (Central, Axial, and Helical)

A significant advancement in the supramolecular chemistry of 2-amino-1,2-diphenylethanol (B1215729) derivatives is the construction of host systems that incorporate multiple types of chirality. A notable example is the formation of a supramolecular host complex by combining (1R,2S)-2-amino-1,2-diphenylethanol with (S)-1,1′-binaphthyl-2,2′-diyl hydrogen phosphate (B84403). rsc.org This system is distinguished by the presence of central, axial, and helical chirality, creating a highly organized and chiral environment for guest inclusion. rsc.org

The formation of this multi-chiral system is driven by self-assembly through hydrogen and ionic bonding interactions between the chiral components. The (1R,2S)-2-amino-1,2-diphenylethanol provides central chirality at its two stereogenic centers. The (S)-1,1′-binaphthyl-2,2′-diyl hydrogen phosphate contributes axial chirality due to the restricted rotation around the C-C bond connecting the two naphthalene (B1677914) rings. The interplay of these chiral elements during the self-assembly process results in the formation of a 21-helical columnar network, which introduces helical chirality into the supramolecular structure. rsc.org

| Component | Type of Chirality | Role in Supramolecular Assembly |

| (1R,2S)-2-amino-1,2-diphenylethanol | Central | Provides stereogenic centers that direct the chiral nature of the assembly. |

| (S)-1,1′-binaphthyl-2,2′-diyl hydrogen phosphate | Axial | Introduces axial chirality and participates in the hydrogen and ionic bonding network. |

| Supramolecular Column | Helical | The self-assembly of the chiral components results in a helical columnar structure. |

The packing of these helical columns creates a chiral cavity where guest molecules can be accommodated. The structure of the complex can be modulated by changing the component molecules, which in turn can alter the size and shape of the chiral cavity, allowing for the inclusion of a variety of guest molecules. rsc.org This approach demonstrates a sophisticated strategy for the design of complex and functional supramolecular systems with a high degree of stereochemical control.

Exploration of 2 Amino 1,1 Diphenylethanol in Interdisciplinary Research Domains

Contributions to Medicinal Chemistry (Synthetic Focus)

In medicinal chemistry, the synthesis of complex organic molecules with high specificity is paramount. 2-Amino-1,1-diphenylethanol and its isomers serve as important chiral building blocks for creating active pharmaceutical ingredients (APIs) where specific stereochemistry is essential for therapeutic efficacy and safety. chemimpex.com

Precursors for Analgesic and Anti-inflammatory Compounds

Amino alcohols are a recognized class of intermediates in the synthesis of pharmaceutical compounds, including those with pain-relieving and anti-inflammatory properties. chemimpex.com While direct synthesis of commercial analgesics from this compound is not widely documented, its structural framework is of significant interest. For instance, derivatives of the isomeric 2-(2-Aminoethylamino)-1,2-diphenylethanol have been synthesized and evaluated for topical anti-inflammatory activity. nih.gov The core structure of this compound provides a robust scaffold that can be chemically modified to produce a library of new compounds. Researchers can functionalize the amino and hydroxyl groups to synthesize novel derivatives, which can then be screened for their potential to interact with biological targets associated with pain and inflammation, such as cyclooxygenase (COX) enzymes. nih.gov

Intermediates for Neuroprotective Agents

The development of agents that can protect neurons from damage is a critical area of pharmaceutical research. The synthesis of such agents often involves complex molecular structures capable of interacting with specific neurological pathways. A derivative of the related compound 2-amino-1,2-diphenylethanol (B1215729), known as 2-Amino-N-(1,2-diphenylethyl)-acetamide hydrochloride (FPL 13950), has shown potential as a neuroprotective agent in animal models of hypoxia and global ischemia. nih.gov This compound demonstrated an ability to protect vulnerable CA1 hippocampal neurons from ischemic damage. nih.gov The diphenylethanolamine backbone is central to its activity, suggesting that this compound could serve as a valuable starting material for synthesizing new analogues. By modifying its structure, chemists can aim to create novel compounds with improved potency and selectivity as antagonists of receptors like N-methyl-D-aspartic acid (NMDA), which are implicated in neurotoxic processes. nih.gov

Strategies for Developing Chiral Drugs Requiring Specific Stereochemistry

Chirality is a fundamental consideration in drug design, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. nih.govresearchgate.net The production of single-enantiomer drugs is therefore crucial, and chiral molecules like this compound and its isomers are key to this process. chemimpex.comnih.gov These compounds are used as "chiral auxiliaries" or "chiral building blocks" in asymmetric synthesis—a set of techniques used to create enantiomerically pure products. chemimpex.comwikipedia.org A chiral auxiliary is a molecule that is temporarily incorporated into a synthesis to guide the formation of a specific stereoisomer, after which it is removed. wikipedia.org

Isomers such as (1R,2S)-(-)-2-Amino-1,2-diphenylethanol are widely used for this purpose, enhancing selectivity in chemical reactions to produce enantiomerically pure compounds for pharmaceuticals and fine chemicals. chemimpex.com These chiral amino alcohols can be used to prepare specialized catalysts or can act as directing groups in reactions, ensuring that the final product has the desired three-dimensional structure essential for its biological function. rsc.orgscientificlabs.ie

| Synthetic Strategy | Role of this compound (or its Isomers) | Desired Outcome |

| Asymmetric Catalysis | Serves as a chiral ligand for a metal catalyst. chemimpex.com | Formation of a single enantiomer of the target product with high enantiomeric excess. |

| Chiral Auxiliary | Temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.orgscientificlabs.ie | Control over the stereochemistry of a newly formed chiral center. |

| Chiral Building Block | Incorporated directly into the final drug molecule's core structure. chemimpex.com | The inherent chirality of the amino alcohol defines a key stereocenter in the API. |

Applications in Materials Science

The functional groups and rigid structure of this compound make it a candidate for incorporation into advanced materials, where molecular architecture dictates macroscopic properties.

Development of Novel Polymers and Coatings with Specific Mechanical and Thermal Properties

In polymer science, monomers containing specific functional groups are used to build polymers with tailored characteristics. A related compound, 2-Amino-1-phenylethanol, is noted for its use in producing specialty polymers with enhanced mechanical and thermal stability. chemimpex.com The bifunctionality of this compound (containing both an amine and a hydroxyl group) allows it to act as a monomer in step-growth polymerization. For example, it can react with diacids or diisocyanates to form polyamides or polyurethanes, respectively.

The incorporation of the bulky and rigid diphenyl group into a polymer backbone is expected to impart specific properties. This structural feature can restrict chain mobility, potentially increasing the polymer's glass transition temperature (Tg) and enhancing its thermal stability. Furthermore, the rigid structure could contribute to increased mechanical strength and stiffness. These characteristics are desirable in applications requiring durable, high-performance polymers and coatings. spc-net.com

| Structural Feature of Monomer | Potential Impact on Polymer Property |

| Two Phenyl Rings | Increased rigidity, higher thermal stability (Tg), enhanced mechanical strength. |

| Amine and Hydroxyl Groups | Reactive sites for polymerization; potential for hydrogen bonding, improving inter-chain adhesion. |

| Chiral Center | Potential for creating polymers with unique optical properties or for use as chiral stationary phases. |

Role in Biochemical Research as a Molecular Tool

Beyond its use as a synthetic precursor, this compound and its stereoisomers serve as valuable tools in biochemical and analytical research, particularly where chirality is a factor.

Isomers of diphenylethanolamine are employed in various research applications due to their specific stereochemistry. chemimpex.com For instance, (1S,2R)-(+)-2-Amino-1,2-diphenylethanol can be used to prepare chiral selectors, which are then immobilized on silica (B1680970) gel to create chiral stationary phases for High-Performance Liquid Chromatography (HPLC). These HPLC columns are essential for separating enantiomers of other compounds, a critical step in quality control and analysis in the pharmaceutical industry.

Furthermore, these chiral amino alcohols can act as chiral auxiliaries or ligands in the synthesis of other complex molecules needed for research. They can be used to prepare specific catalysts, such as vanadium(V) Schiff base complexes, which are used in the asymmetric oxidation of sulfides and olefins. This catalytic control allows researchers to synthesize specific enantiomers of molecules to study enzyme mechanisms and other biological processes with high precision. chemimpex.comresearchgate.net

Mimicry of Natural Substrates for Enzyme Mechanism and Interaction Studies

In the study of enzyme mechanisms, molecules that mimic the structure of natural substrates are invaluable tools. These substrate analogs can bind to an enzyme's active site, allowing researchers to investigate binding modes, catalytic processes, and inhibition pathways without the substrate being consumed. This compound possesses structural features—a primary amine and a hydroxyl group on adjacent carbons—that make it a candidate for mimicking natural amino acid or amino alcohol substrates.